![molecular formula C26H23N3O4S B2795764 5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627047-58-9](/img/structure/B2795764.png)
5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H23N3O4S and its molecular weight is 473.55. The purity is usually 95%.
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Biological Activity
The compound 5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through a review of relevant studies and findings.
Chemical Structure and Properties
The compound's structure features a benzodioxole moiety , which is known for its role in various biological activities. The presence of the pyrimidoquinoline framework suggests potential interactions with biological targets such as enzymes and receptors.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C23H24N4O5S |
Molecular Weight | 460.52 g/mol |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzodioxole have shown to inhibit Src family kinases (SFKs) which are critical in cancer progression. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
The structural components of the compound suggest potential antimicrobial properties. Studies have shown that related compounds exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound's ability to interact with specific enzymes has been a focal point in research. For example, it may inhibit kinases involved in signaling pathways that regulate cell growth and differentiation. This inhibition could lead to therapeutic effects in diseases characterized by dysregulated kinase activity .
Case Studies
-
Study on Anticancer Activity
- A study evaluated the effect of similar pyrimidoquinoline derivatives on cancer cell lines. Results indicated that these compounds significantly reduced cell viability and induced apoptosis via caspase activation. The study highlighted the importance of the benzodioxole substituent in enhancing biological activity .
-
Antimicrobial Efficacy
- Another study tested related compounds against a panel of bacterial pathogens. The results showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The presence of the sulfanyl group was noted to enhance efficacy against resistant strains .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Binding to active sites of kinases or other enzymes involved in critical signaling pathways.
- Cell Membrane Interaction : Disruption of bacterial membranes leading to cell lysis.
- Gene Expression Modulation : Intercalation into DNA or RNA affecting transcription and replication processes.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit potent antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for related quinoline derivatives suggest that modifications in the structure can enhance antibacterial efficacy .
Anticancer Properties
Quinoline derivatives are also recognized for their anticancer potential. The mechanism often involves the inhibition of cancer cell proliferation through various pathways such as apoptosis induction and cell cycle arrest. Specific studies have highlighted the ability of these compounds to target DNA gyrase, an essential enzyme in bacterial DNA replication that is also implicated in cancer cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of quinoline derivatives have been documented in several studies. These compounds may inhibit key inflammatory mediators and pathways, making them candidates for developing new anti-inflammatory drugs .
Neuroprotective Effects
Emerging research suggests that certain quinoline derivatives may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative damage .
Photonic and Electronic Materials
The structural characteristics of quinoline derivatives allow for their use in developing advanced materials such as organic semiconductors and photonic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for applications in solar cells and light-emitting devices .
Chemical Sensors
Quinoline-based compounds are being explored for their potential as chemical sensors due to their selective binding properties. These sensors can detect various analytes based on changes in optical or electronic properties upon interaction with target molecules .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Condition | Reference |
---|---|---|
Antimicrobial | Staphylococcus aureus | |
Candida albicans | ||
Anticancer | Various cancer cell lines | |
Anti-inflammatory | In vitro models | |
Neuroprotective | Neuronal cells |
Table 2: Synthesis Conditions Overview
Synthesis Method | Key Conditions | Yield (%) |
---|---|---|
Cyclocondensation | Acidic medium | 75-85% |
Solvent-free synthesis | High temperature | 60-70% |
Microwave-assisted synthesis | Short reaction time | 90% |
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-14-5-7-15(8-6-14)12-34-26-28-24-23(25(31)29-26)21(22-17(27-24)3-2-4-18(22)30)16-9-10-19-20(11-16)33-13-32-19/h5-11,21H,2-4,12-13H2,1H3,(H2,27,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNGKQIYWMNEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(C4=C(N3)CCCC4=O)C5=CC6=C(C=C5)OCO6)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.